3-fluoro-4-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
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Overview
Description
3-FLUORO-4-METHOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of fluorine, methoxy, thiophene, triazole, and thiazole groups
Preparation Methods
The synthesis of 3-FLUORO-4-METHOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes include:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the triazole ring: This can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate precursors.
Coupling reactions: The final compound is often obtained through coupling reactions such as Suzuki-Miyaura coupling, which involves the use of boron reagents and palladium catalysts.
Chemical Reactions Analysis
3-FLUORO-4-METHOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems.
Mechanism of Action
The mechanism of action of 3-FLUORO-4-METHOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other sulfonamide derivatives and compounds containing thiophene, triazole, and thiazole rings. Compared to these compounds, 3-FLUORO-4-METHOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE is unique due to the presence of the fluorine and methoxy groups, which can significantly influence its chemical and biological properties .
Properties
Molecular Formula |
C17H15FN4O3S3 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
3-fluoro-4-methoxy-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C17H15FN4O3S3/c1-25-14-5-4-12(9-13(14)18)28(23,24)19-7-6-11-10-27-17-20-16(21-22(11)17)15-3-2-8-26-15/h2-5,8-10,19H,6-7H2,1H3 |
InChI Key |
CCUBEWRKXPESOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4)F |
Origin of Product |
United States |
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